

How to remove oligosaccharide impurities from glycan samples

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Compound of Interest

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Technical Support Center: Purification of Glycan Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing oligosaccharide impurities from glycan samples. Contamination of glycan samples with oligosaccharides, such as maltodextrins and dextrans, is a frequent issue that can interfere with accurate analysis, leading to overlapping signals and misinterpretation of data.^{[1][2]} This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for various purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of oligosaccharide impurities in glycan samples?

A1: The most frequently encountered oligosaccharide impurities are linear glucose homooligomers, such as maltodextrins (with $\alpha(1-4)$ -linkages) and dextrans (primarily with $\alpha(1-6)$ -linkages).^{[3][4]} These can originate from various sources, including cell culture media, reagents, and even consumables like powdered gloves.^[5]

Q2: Why is it important to remove these impurities?

A2: Oligosaccharide impurities are structurally similar to N-glycans and can be co-labeled during sample preparation. This leads to overlapping signals in analytical techniques like HPLC and capillary electrophoresis, which can obscure the true glycan profile and lead to inaccurate quantification and identification of the glycans of interest.[3][4]

Q3: What are the principal methods for removing oligosaccharide impurities?

A3: The main strategies for removing oligosaccharide impurities from glycan samples include:

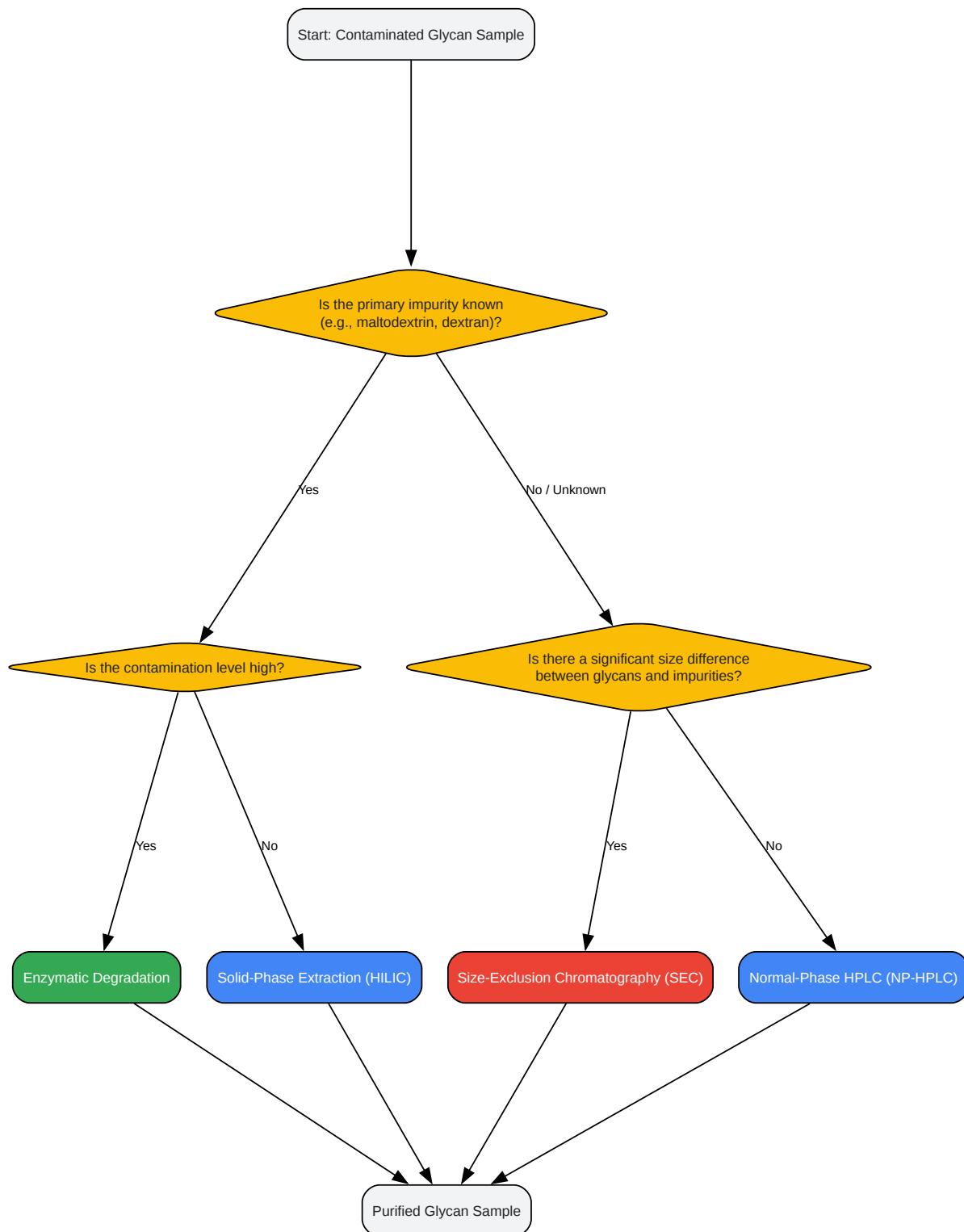
- Enzymatic Degradation: Using specific enzymes to break down the oligosaccharide impurities into smaller, non-interfering monosaccharides or disaccharides.[6][7]
- Solid-Phase Extraction (SPE): Employing chromatographic resins, most commonly in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode, to selectively retain and then elute the desired glycans, washing away the impurities.
- Size-Exclusion Chromatography (SEC): Separating molecules based on their size, allowing for the removal of smaller or larger oligosaccharide impurities from the target glycans.
- Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): A chromatographic technique that separates glycans based on their hydrophilicity, which can be optimized to resolve glycans from oligosaccharide contaminants.[8]

Q4: How do I choose the best purification method for my sample?

A4: The choice of method depends on several factors, including the nature of the impurity, the amount of sample available, the required purity, and the downstream analytical technique. The decision tree below can help guide your selection. For instance, if your sample is heavily contaminated with known oligosaccharides like maltodextrin or dextran, enzymatic degradation is a highly specific and efficient option.[6][7] If you are dealing with a variety of unknown impurities and have a sufficient amount of sample, a chromatographic approach like NP-HPLC might be more suitable.

Method Selection Guide

This decision tree can help you choose the most appropriate method for your specific needs.

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A decision tree to guide the selection of a glycan purification method.

Quantitative Comparison of Purification Methods

The following table summarizes key quantitative parameters for the different purification methods to aid in your selection process.

Parameter	Enzymatic Degradation	Solid-Phase Extraction (HILIC)	Size-Exclusion Chromatography (SEC)	Normal-Phase HPLC (NP-HPLC)
Principle	Specific cleavage of glycosidic bonds in impurities	Differential partitioning between a polar stationary phase and a mobile phase	Separation based on hydrodynamic volume	Separation based on hydrophilicity
Typical Impurity Removal Efficiency	>95% for specific substrates ^{[6][7]}	80-95% depending on impurity	Variable, dependent on size difference	High, can achieve baseline resolution
Typical Glycan Recovery	>95% (glycans are not directly handled) ^{[6][7]}	85-95% ^[9]	>90%	>90%
Typical Sample Amount	1-50 µg	1-100 µg	10 µg - 10 mg (preparative)	1-50 µg (analytical) to mg (preparative)
Total Processing Time	~30 minutes for digestion ^{[6][7]}	1-2 hours	1-3 hours	1-2 hours per run
Specificity for Impurity	High (enzyme-dependent)	Moderate	Low (size-dependent)	Moderate to High (structure-dependent)

Troubleshooting Guides

Enzymatic Degradation

Q: The enzymatic digestion seems incomplete. What could be the cause?

A: Incomplete digestion can be due to several factors:

- Suboptimal enzyme concentration: Ensure you are using the recommended enzyme-to-substrate ratio. You may need to optimize this for your specific sample.
- Incorrect buffer conditions: Verify the pH and composition of your reaction buffer. Most enzymes have a narrow optimal pH range. For example, glucoamylase P and dextranase from *Chaetomium erraticum* work well in a disodium phosphate-citrate buffer at pH 5.[6]
- Presence of inhibitors: Some components in your sample matrix could be inhibiting the enzyme. Consider a buffer exchange step for your sample before digestion. Common inhibitors include high salt concentrations, detergents, and heavy metals.[10]
- Incorrect incubation time or temperature: Ensure you are incubating for the recommended time at the optimal temperature for the enzyme. While 30 minutes is often sufficient, highly concentrated or complex samples might require longer incubation.[6][7]

Q: Can the enzymes used for impurity removal degrade my target glycans?

A: It is crucial to use enzymes that are highly specific for the glycosidic linkages present in the impurities and not in your target glycans. Dextranase from *Chaetomium erraticum* and glucoamylase P from *Hormoconis resinae* have been shown to effectively degrade dextrans and maltodextrins, respectively, without affecting a wide range of N-glycans.[3][6][7] Always perform a control experiment with a known glycan standard to confirm the absence of off-target effects.

Solid-Phase Extraction (HILIC SPE)

Q: My glycan recovery is low after HILIC SPE. What can I do?

A: Low recovery is a common issue and can often be resolved by optimizing the following steps:

- Sample Loading Conditions: Ensure your sample is in a high concentration of organic solvent (typically 80-95% acetonitrile) before loading onto the column. This is critical for the hydrophilic interaction and retention of glycans.

- **Washing Steps:** The wash solvent may be too strong (containing too much water), causing premature elution of your glycans. Try increasing the acetonitrile concentration in your wash buffer.
- **Elution Conditions:** Your elution buffer may be too weak. To improve recovery, increase the aqueous content of the elution buffer or add a small amount of a salt like ammonium acetate (e.g., 100 mM).^[11] Performing a second elution step can also help recover any remaining glycans.
- **Sample Overload:** If you are loading a large amount of sample, you may be exceeding the binding capacity of the SPE cartridge. Consider using a larger cartridge or splitting your sample into multiple runs.

Q: I am still seeing impurities in my eluted sample. How can I improve purity?

A: If impurities are co-eluting with your glycans, consider the following:

- **Increase the strength of your wash steps:** Gradually decrease the acetonitrile concentration in your wash buffer to remove more polar impurities before eluting your glycans.
- **Optimize the elution gradient:** Instead of a single elution step, try a stepwise gradient of increasing aqueous content. This may allow for the separation of your glycans from closely eluting impurities.
- **Use a different SPE chemistry:** If HILIC is not providing sufficient purity, you could explore other options like graphitized carbon or mixed-mode SPE cartridges, depending on the nature of your impurities.

Size-Exclusion Chromatography (SEC)

Q: My peaks are broad and resolution is poor in SEC. How can I improve this?

A: Poor resolution in SEC can be caused by:

- **Column Overloading:** Injecting too large a sample volume or too high a concentration can lead to peak broadening. Reduce the sample volume or dilute your sample.

- Inappropriate Flow Rate: A flow rate that is too high can decrease resolution. Try reducing the flow rate to allow for better separation.
- Incorrect Column Choice: Ensure the pore size of your SEC column is appropriate for the size range of your glycans and impurities.

Q: I am losing my sample on the SEC column. What is happening?

A: Sample loss in SEC can be due to non-specific interactions with the column matrix. This can be addressed by:

- Modifying the Mobile Phase: Adding a small amount of salt (e.g., 150 mM NaCl) to the mobile phase can help to reduce ionic interactions between the glycans and the column material.
- Column Passivation: For new columns, it can be beneficial to inject a sample of a standard protein like bovine serum albumin (BSA) to block non-specific binding sites before running your glycan sample.

Normal-Phase HPLC (NP-HPLC)

Q: My retention times are drifting between runs in NP-HPLC. What is the cause?

A: Retention time variability is a common challenge in NP-HPLC and is often related to the mobile phase:

- Water Content: The water content in the mobile phase has a significant impact on retention in normal-phase chromatography. Ensure your solvents are fresh and have a consistent water content. Using a mobile phase that is half-saturated with water can sometimes improve reproducibility.[\[2\]](#)[\[12\]](#)
- Column Equilibration: NP-HPLC columns can require long equilibration times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes or even longer.[\[13\]](#)
- Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[\[12\]](#)

Q: My peaks are tailing or showing poor shape. How can I fix this?

A: Peak tailing in NP-HPLC can be caused by:

- Secondary Interactions: Unwanted interactions between the glycans and the stationary phase can lead to tailing. Ensure your mobile phase pH is appropriate for your glycans.
- Sample Solvent: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[\[14\]](#)
- Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Implement a regular column washing procedure.

Experimental Protocols

Protocol 1: Enzymatic Degradation of Oligosaccharide Impurities

This protocol describes the use of glucoamylase P to remove maltodextrin impurities from a labeled glycan sample.[\[6\]](#)

Materials:

- APTS-labeled glycan sample containing maltodextrin impurities
- Glucoamylase P (GAP) from Hormoconis resinae
- Disodium phosphate-citrate buffer (pH 5)
- Acetonitrile (ACN)

Procedure:

- Reconstitute the dried, labeled glycan sample in the disodium phosphate-citrate buffer.
- Add glucoamylase P to a final concentration of approximately 0.017 U/ μ L.

- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding ACN to a final concentration of at least 80% (v/v).
- The sample is now ready for downstream analysis (e.g., by HILIC-SPE cleanup or direct injection for CE or HPLC).

Workflow for Enzymatic Degradation:



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A simple workflow for the enzymatic removal of maltodextrin impurities.

Protocol 2: Solid-Phase Extraction (HILIC SPE)

This protocol provides a general method for cleaning up labeled glycan samples using a HILIC SPE microelution plate.[9]

Materials:

- Labeled glycan sample
- HILIC SPE microelution plate
- Conditioning Solvent: Ultrapure water
- Equilibration Solvent: 85% ACN in water
- Wash Solvent: 90% ACN, 1% formic acid in water
- Elution Buffer: 200 mM ammonium acetate in 5% ACN
- Vacuum manifold

Procedure:

- Conditioning: Add 200 μ L of ultrapure water to each well of the SPE plate and apply a vacuum to pass the solvent through.
- Equilibration: Add 200 μ L of Equilibration Solvent to each well and apply a vacuum.
- Sample Loading: Reconstitute the dried labeled glycan sample in a small volume of water and then dilute with ACN to a final concentration of 80-95% ACN. Load the sample onto the conditioned and equilibrated SPE plate. Apply a gentle vacuum to slowly draw the sample through the sorbent.
- Washing: Wash the sorbent with 2 x 600 μ L of Wash Solvent to remove excess labeling reagent and other hydrophobic impurities.
- Elution: Place a clean collection plate under the SPE plate. Add 3 x 30 μ L of Elution Buffer to each well to elute the purified glycans. Apply a gentle vacuum to collect the eluate.
- Post-Elution: The eluted sample can be dried in a vacuum centrifuge and reconstituted in the appropriate solvent for downstream analysis.

Protocol 3: Size-Exclusion Chromatography (SEC)

This protocol is a general guideline for using SEC to separate glycans from smaller or larger oligosaccharide impurities.

Materials:

- Glycan sample
- SEC column with an appropriate molecular weight range (e.g., Superdex Peptide or similar)
- Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer, filtered and degassed
- HPLC system with a UV or fluorescence detector

Procedure:

- System Preparation: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.
- Sample Preparation: Dissolve the glycan sample in the Mobile Phase and filter it through a 0.22 μm filter to remove any particulates.
- Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to maintain good resolution.
- Chromatography: Run the separation isocratically with the Mobile Phase. Glycans will elute based on their size, with larger molecules eluting first.
- Fraction Collection: Collect fractions corresponding to the peaks of interest.
- Analysis: Analyze the collected fractions to confirm the purity of the glycans and the removal of impurities.

Protocol 4: Normal-Phase HPLC (NP-HPLC)

This protocol outlines a typical NP-HPLC method for the separation of labeled glycans from oligosaccharide impurities.

Materials:

- Labeled glycan sample
- Amide-based HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 100 mM ammonium formate, pH 4.4
- Mobile Phase B: Acetonitrile
- HPLC system with a fluorescence detector

Procedure:

- System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 70% Mobile Phase B) until a stable baseline is achieved.

- Sample Preparation: Reconstitute the labeled glycan sample in a solvent compatible with the initial mobile phase conditions (e.g., 70% ACN in water).
- Injection: Inject the sample onto the column.
- Chromatography: Run a linear gradient to decrease the concentration of Mobile Phase B (e.g., from 70% to 5% over 180 minutes). This will elute the glycans based on their hydrophilicity, with smaller, less polar glycans eluting earlier.
- Detection: Monitor the elution profile using a fluorescence detector with appropriate excitation and emission wavelengths for the label used.
- Fraction Collection: If desired, collect the fractions corresponding to the purified glycan peaks.

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